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Compound of Interest

Compound Name: Neogen

Cat. No.: B8528818

These application notes provide a detailed protocol for the isolation of high-quality genomic
DNA from various animal samples, including blood, tissue, and hair follicles. The procedures
outlined are suitable for researchers, scientists, and drug development professionals requiring
purified DNA for downstream applications such as PCR, sequencing, and genotyping.

Data Presentation

The expected yield and purity of genomic DNA can vary depending on the sample type and the
specific extraction kit used. The following table summarizes typical results obtained from
various animal samples.

Expected DNA Typical A260/A280
Sample Type Sample Amount . .
Yield (pg) Ratio
Whole Blood (Bovine) 200 pL 3-12 1.7-19
Tissue (e.g., ear
25 mg 5-25 1.8-20
notch)
Hair Follicles 10-20 follicles 05-5 1.7-1.9
Cheek Swabs
] 2 swabs 1-10 1.7-19
(Canine)

Experimental Protocols
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This section details the methodologies for genomic DNA extraction from animal tissue, blood,
and hair samples. The protocol is based on a typical solid-phase spin-column-based extraction
method.

I. Genomic DNA Extraction from Animal Tissue (e.g., Ear
Notch, Tail Tip)

Materials:

Animal tissue sample (up to 25 mg)
o Genomic Lysis Buffer

e Proteinase K

e Genomic Binding Buffer

e Genomic Wash Buffer

» 75% Ethanol

 Elution Buffer (1x TE)

e Microcentrifuge tubes (1.5 mL and 2 mL)
¢ DNA Binding Columns

» Collection Tubes

o Water bath or heat block (65°C)

e Microcentrifuge

Protocol:

e Sample Preparation:
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o Excise up to 25 mg of the animal tissue sample. For optimal lysis, it is recommended to
grind the tissue to a fine powder in liquid nitrogen or finely mince the sample with a sterile
scalpel.

o Transfer the prepared tissue to a 2 mL microcentrifuge tube.
e Lysis:

o Prepare a lysis solution by adding 10 uL of Proteinase K to 1,000 puL of Genomic Lysis
Buffer for each sample.

o Add 1,000 pL of the prepared lysis solution to the tissue sample.
o Vortex thoroughly to ensure the tissue is completely immersed in the lysis solution.

o Incubate the sample at 65°C for 10 to 30 minutes, or until the tissue is completely lysed.[1]
Vortex the tube periodically during incubation.

o Centrifuge the lysate at 10,000 rpm for 5 minutes to pellet any undigested material.[1]
e Binding:
o Carefully transfer 500 uL of the clear supernatant to a new 1.5 mL microcentrifuge tube.
o Add 500 pL of Genomic Binding Buffer to the supernatant and mix thoroughly by vortexing.
o Place a DNA Binding Column into a 2 mL Collection Tube.
o Transfer the entire mixture from the previous step into the DNA Binding Column.

o Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through and reassemble the
column and collection tube.

e Washing:
o Add 800 pL of Genomic Wash Buffer to the DNA Binding Column.

o Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.
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[e]

Add 800 pL of 75% ethanol to the column.[1]

o

Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.

[¢]

Repeat the 75% ethanol wash step once.

[¢]

Centrifuge the empty column at high speed for 1-2 minutes to completely remove any
residual ethanol.[1]

e Elution:

[¢]

Place the DNA Binding Column into a clean 1.5 mL microcentrifuge tube.

[¢]

Add 100 pL of Elution Buffer directly to the center of the column membrane.

Incubate at 65°C for 5 to 10 minutes to enhance DNA elution.[1]

[e]

o

Centrifuge at 10,000 rpm for 1 minute to collect the eluted genomic DNA.

[¢]

The purified DNA is now ready for downstream applications or can be stored at -20°C.

Il. Genomic DNA Extraction from Whole Blood

Materials:

Whole blood sample (200 L)
 Lysis Buffer

e Proteinase K

e Binding Buffer

» Wash Buffer |

e Wash Buffer I

« Ethanol (96-100%)
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» Elution Buffer

e Microcentrifuge tubes (1.5 mL)
e DNA Binding Columns

» Collection Tubes

o Water bath or heat block (56°C)
e Microcentrifuge

Protocol:

o Lysis:

o Pipette 20 pL of Proteinase K into a 1.5 mL microcentrifuge tube.

o

Add 200 pL of the whole blood sample to the tube.

[¢]

Add 200 L of Lysis Buffer and mix immediately by vortexing.

Incubate at 56°C for 10 minutes.

o

[e]

Briefly centrifuge the tube to remove any drops from the inside of the lid.

e Binding:
o Add 200 pL of 96-100% ethanol to the lysate and mix thoroughly by vortexing.
o Transfer the entire mixture to a DNA Binding Column placed in a collection tube.
o Centrifuge at full speed for 1 minute. Discard the flow-through.

e Washing:

o Add 500 pL of Wash Buffer | to the column and centrifuge for 1 minute at full speed.
Discard the flow-through.
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o Add 500 pL of Wash Buffer 1l to the column and centrifuge for 3 minutes at full speed to
dry the membrane. Discard the flow-through and the collection tube.

o Elution:

[¢]

Place the DNA Binding Column in a clean 1.5 mL microcentrifuge tube.

[e]

Add 200 pL of Elution Buffer to the center of the membrane.

o

Incubate at room temperature for 5 minutes.

[¢]

Centrifuge for 1 minute at full speed to elute the DNA.

lll. Genomic DNA Extraction from Hair Follicles

Materials:

» Hair follicles (10-20)

» Digestion Buffer

» Proteinase K

e Lysis Solution

o Ethanol (96-100%)

e Binding, Wash, and Elution Buffers (as per a standard Kkit)
¢ Microcentrifuge tubes

e DNA Binding Columns

» Collection Tubes

e Water bath or heat block (85°C and 55°C)

e Microcentrifuge
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Protocol:

e Sample Preparation & Lysis:

[¢]

Place a hair follicle into a microcentrifuge tube.

[e]

Add 100 pL of Digestion Buffer and vortex for 10 seconds.

Incubate at 85°C for 10 minutes.

[e]

(¢]

Briefly centrifuge the tube.

Add Proteinase K to the tube.

[¢]

[¢]

Add 300 pL of Lysis Solution, vortex, and incubate at 55°C for 10 minutes.
e Binding:
o Add 250 pL of ethanol to the lysate and mix.

o Transfer the mixture to a DNA Binding Column and proceed with the binding, washing, and
elution steps as per the manufacturer's protocol.

Experimental Workflow

The following diagram illustrates the general workflow for genomic DNA extraction from animal
samples using a spin-column-based method.

Sample Preparation Cell Lysis DNA Purification Final Product

Purified
Wash 2 |—>| Elute DNA |»—|> Genomic DNA

Animal Sample || Add Lysis Buffer Incubate to | | Bind DNA to
(Tissue, Blood, Hair) T & Proteinase K Lyse Cells T Spin Column Wash 1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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